

# Spectroscopic Profile of Morpholinosulfur Trifluoride: A Technical Guide

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## Compound of Interest

Compound Name: Morpholinosulfur trifluoride

Cat. No.: B041453

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Morpholinosulfur trifluoride** ( $C_4H_8F_3NOS$ ), a valuable fluorinating agent in organic synthesis, plays a crucial role in the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its structural and electronic properties is paramount for its effective and safe utilization. This technical guide provides an in-depth overview of the spectroscopic data for **Morpholinosulfur trifluoride**, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and chemical synthesis.

## Spectroscopic Data

The following tables summarize the available NMR and IR spectroscopic data for **Morpholinosulfur trifluoride**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For **Morpholinosulfur trifluoride**,  $^1H$ ,  $^{13}C$ , and  $^{19}F$  NMR are the most relevant nuclei for characterization.

Table 1:  $^1H$  NMR Spectral Data for **Morpholinosulfur Trifluoride**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
3.75 - 3.65	m	O-CH <sub>2</sub>
3.25 - 3.15	m	N-CH <sub>2</sub>

Solvent: CDCl<sub>3</sub>

Table 2: <sup>13</sup>C NMR Spectral Data for **Morpholinosulfur Trifluoride**

Chemical Shift ( $\delta$ ) ppm	Assignment
66.5	O-CH <sub>2</sub>
47.5	N-CH <sub>2</sub>

Solvent: CDCl<sub>3</sub>

Table 3: <sup>19</sup>F NMR Spectral Data for **Morpholinosulfur Trifluoride**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
Data not available in search results	-	SF <sub>3</sub>

Reference: CFCI<sub>3</sub> (Trichlorofluoromethane) at 0.00 ppm

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of molecules and is particularly useful for identifying functional groups. The IR spectrum of **Morpholinosulfur trifluoride** is typically acquired neat (as a pure liquid).

Table 4: IR Absorption Peaks for **Morpholinosulfur Trifluoride**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
Specific peak list not available in search results	-	C-H stretching, C-O stretching, S-F stretching

Sample: Neat

## Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **Morpholinosulfur trifluoride** are not explicitly available in the public domain. However, based on standard laboratory practices for similar compounds, the following general methodologies can be outlined.

### NMR Spectroscopy

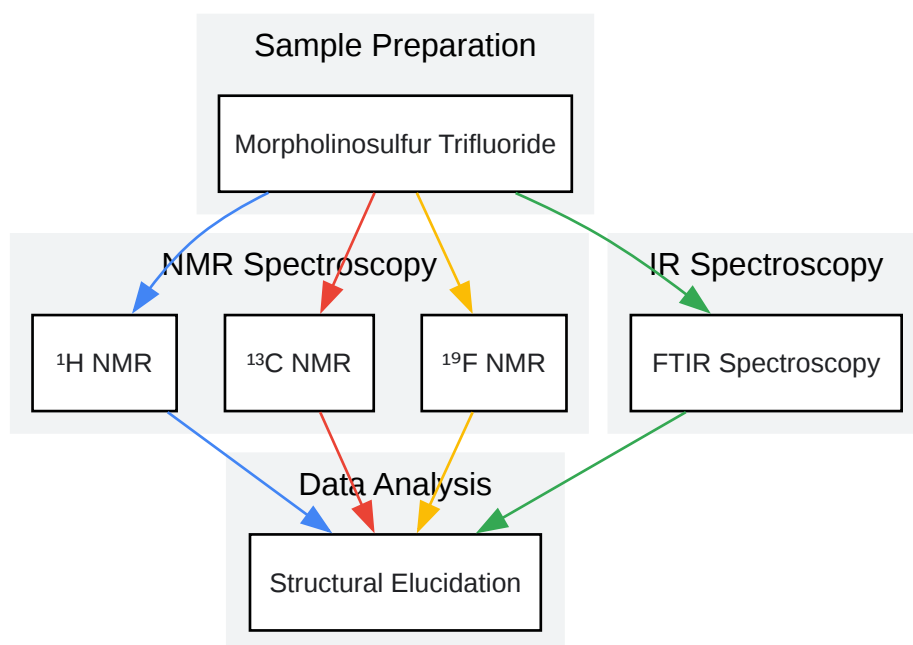
A sample of **Morpholinosulfur trifluoride** is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>) for <sup>1</sup>H and <sup>13</sup>C NMR, to a concentration of approximately 5-25 mg/mL. The spectra are recorded on a high-resolution NMR spectrometer, for instance, a Bruker Avance series instrument, operating at a field strength of 300 MHz or higher for <sup>1</sup>H NMR. For <sup>13</sup>C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. For <sup>19</sup>F NMR, a standard single-pulse experiment is performed, with the chemical shifts referenced to an external standard such as CFCl<sub>3</sub>.

### Infrared (IR) Spectroscopy

The IR spectrum of **Morpholinosulfur trifluoride** is obtained using a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR. For a liquid sample, the "neat" technique is commonly employed, where a thin film of the pure liquid is placed between two potassium bromide (KBr) plates or on an Attenuated Total Reflectance (ATR) crystal. The spectrum is typically recorded over a range of 4000 to 400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.

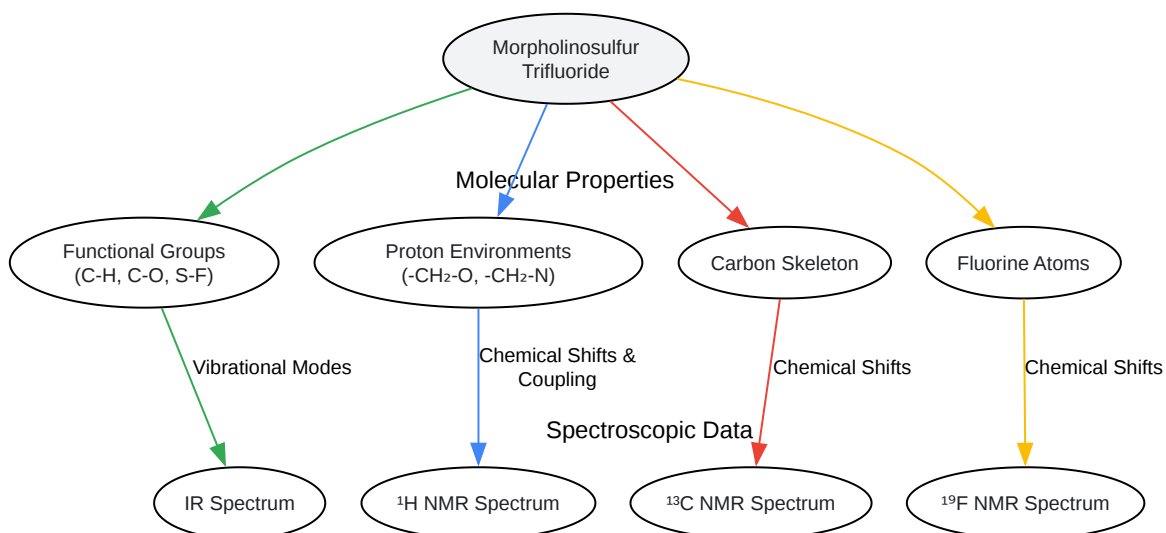
## Logical Relationships and Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationships between the different types of data obtained.



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Caption: Workflow for Spectroscopic Analysis of **Morpholinosulfur Trifluoride**.



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Caption: Relationship between Molecular Properties and Spectroscopic Data.

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